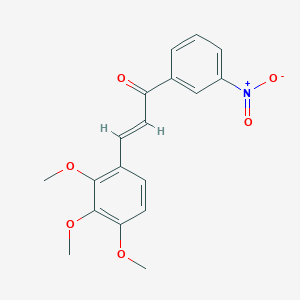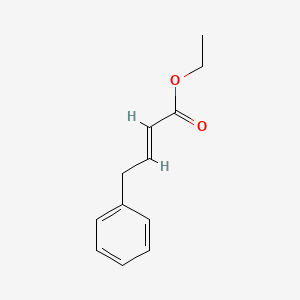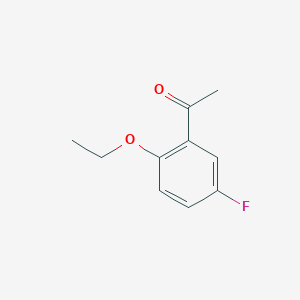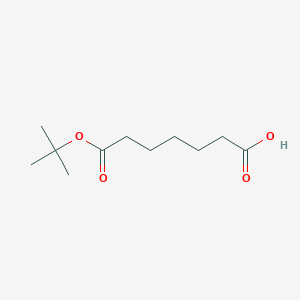
3-(((苄氧基)羰基)氨基)-2,5-二氧代吡咯烷-3-羧酸乙酯
描述
This compound is a derivative of pyrrolidinedione with a benzyloxy carbonyl amino group attached . It has a molecular weight of 338.36 . The IUPAC name is 3,3’-((2-(((benzyloxy)carbonyl)amino)ethyl)azanediyl)dipropionic acid .
Molecular Structure Analysis
The compound contains a carbonyl group, which gives it a basic trigonal shape . The hydroxyl oxygen is also sp2 hybridized, allowing one of its lone pair electrons to conjugate with the pi system of the carbonyl group .Chemical Reactions Analysis
The compound likely undergoes reactions typical of carbonyl compounds. For instance, it may undergo nucleophilic addition reactions, where a nucleophile attacks the electrophilic carbon atom of the carbonyl group . It may also participate in reduction reactions, converting electron-withdrawing functions into electron-donating groups .科学研究应用
化学修饰和生物活性
- 对各种化学化合物(包括与乙基和羰基相关的化合物)的研究通常集中在它们在创造新材料或理解生物机制中的潜在应用。例如,对透明质酸酯化的研究表明,化学修饰如何产生具有不同生物学特性的材料,表明该化合物通过化学合成或修饰方法具有类似的潜力 (Campoccia 等人,1998)。
催化还原和合成
- 催化还原过程(包括涉及羰基化合物的过程)在合成各种化学品中至关重要。例如,芳香化合物的合成和功能化可以导致开发具有独特性质的新型药物或材料。这强调了 3-(((苄氧基)羰基)氨基)-2,5-二氧代吡咯烷-3-羧酸乙酯在各种合成和催化应用中的潜在用途 (Tafesh & Weiguny, 1996)。
生物分子相互作用
- 特定化学基团与生物分子的相互作用可以为药物开发和治疗策略提供信息。例如,对碳纳米管上蛋白质的共价固定化进行的研究突出了此类相互作用的复杂性以及了解这些附着物的化学性质的重要性。这表明,对 3-(((苄氧基)羰基)氨基)-2,5-二氧代吡咯烷-3-羧酸乙酯等化合物的反应性和结合进行详细研究可以为新的生化方法或治疗方法提供见解 (Gao & Kyratzis, 2008)。
未来方向
The future directions for this compound could involve its use in the synthesis of pharmaceuticals or other organic compounds. For instance, it could be used in the development of new organoboron reagents for Suzuki-Miyaura coupling reactions . Additionally, it could be used in the synthesis of new compounds with potential biological activity .
属性
IUPAC Name |
ethyl 2,5-dioxo-3-(phenylmethoxycarbonylamino)pyrrolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O6/c1-2-22-13(20)15(8-11(18)16-12(15)19)17-14(21)23-9-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,17,21)(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEVSFFUCZKXTGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC(=O)NC1=O)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details












Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B3104244.png)
![5-Fluoro-7-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2,3-dihydrobenzo[1,4]dioxine](/img/structure/B3104251.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]formamide](/img/structure/B3104256.png)




![6,11-Dihydro-11-(1-methyl-4-piperidinylidene)-5H-imidazo[2,1-b][3]benzazepine](/img/structure/B3104301.png)
![3-[(4-Methyl-1-piperazinyl)methyl]phenol](/img/structure/B3104309.png)